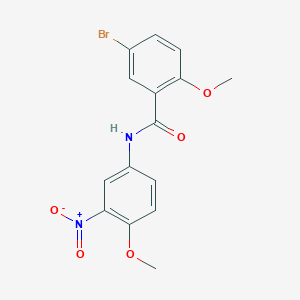![molecular formula C14H21BrCl2N2O B4405613 1-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4405613.png)
1-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]-4-methylpiperazine hydrochloride
Descripción general
Descripción
1-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]-4-methylpiperazine hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective antagonist of the 5-HT1B receptor, which is involved in the regulation of serotonin levels in the brain. In
Aplicaciones Científicas De Investigación
1-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]-4-methylpiperazine hydrochloride has been used in various scientific research studies. One of its main applications is in the study of the 5-HT1B receptor and its role in the regulation of serotonin levels in the brain. This compound has also been studied for its potential use in the treatment of migraine headaches, as the 5-HT1B receptor is involved in the pathophysiology of migraines.
Mecanismo De Acción
1-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]-4-methylpiperazine hydrochloride is a selective antagonist of the 5-HT1B receptor. This means that it binds to the receptor and blocks its activity, which leads to a decrease in serotonin levels in the brain. The 5-HT1B receptor is involved in the regulation of various physiological processes, including mood, appetite, and pain perception.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its effects on the 5-HT1B receptor. By blocking the activity of this receptor, this compound can lead to a decrease in serotonin levels in the brain, which can have various effects on mood, appetite, and pain perception. Additionally, this compound has been shown to have anti-inflammatory properties, which may be related to its potential use in the treatment of migraines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]-4-methylpiperazine hydrochloride in lab experiments is its selectivity for the 5-HT1B receptor. This allows researchers to study the specific effects of blocking this receptor without interfering with other physiological processes. However, one limitation of using this compound is its potential toxicity, as it has been shown to be cytotoxic in some cell lines.
Direcciones Futuras
There are several future directions for research involving 1-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]-4-methylpiperazine hydrochloride. One area of interest is the development of more selective and potent antagonists of the 5-HT1B receptor, which could have potential therapeutic applications in the treatment of migraines and other disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential toxicity and safety profile in various cell lines and animal models.
Propiedades
IUPAC Name |
1-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]-4-methylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrClN2O.ClH/c1-11-9-12(16)10-13(15)14(11)19-8-7-18-5-3-17(2)4-6-18;/h9-10H,3-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNANCQOZAIYVHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCN2CCN(CC2)C)Br)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrCl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl acetate](/img/structure/B4405532.png)
![(4-{2-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]ethoxy}phenyl)methanol hydrochloride](/img/structure/B4405543.png)

![4-[2-(8-quinolinyloxy)ethoxy]benzonitrile](/img/structure/B4405551.png)


![N-[2-chloro-5-(propionylamino)phenyl]-3,5-dimethoxybenzamide](/img/structure/B4405575.png)

![N-(4-methoxyphenyl)-4-[(3-methylbutanoyl)amino]benzamide](/img/structure/B4405594.png)
![N-(4-methoxy-2-methylphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzamide](/img/structure/B4405601.png)

![1-{3-methoxy-4-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4405623.png)
![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4-difluorophenyl)acetamide](/img/structure/B4405626.png)
